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Abstract
trans-1,2-Cyclohexanediamine (chxn), a seemingly simple C2-symmetric diamine, has

proven to be a cornerstone in the field of asymmetric catalysis. Its rigid chiral scaffold has been

instrumental in the development of highly selective and efficient catalysts that have

revolutionized the synthesis of enantiomerically pure compounds, with profound implications for

the pharmaceutical and fine chemical industries. This technical guide provides an in-depth

exploration of the discovery, history, and catalytic applications of trans-1,2-
cyclohexanediamine, offering detailed experimental protocols for key reactions and

summarizing critical performance data.

A Historical Journey: From Obscurity to a
"Privileged" Ligand
The story of trans-1,2-cyclohexanediamine begins not in the bustling field of catalysis, but in

the realm of classical organic synthesis.

1.1. Initial Synthesis and Early Recognition
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1926: The first reported synthesis of trans-1,2-cyclohexanediamine is attributed to Wieland

and co-workers. They prepared the compound from hexahydrophthalic acid through a

hydrazide intermediate, followed by a Curtius rearrangement. The Curtius rearrangement,

discovered by Theodor Curtius in 1885, is a thermal decomposition of an acyl azide to an

isocyanate, which can then be converted to a primary amine.[1][2]

Mid-20th Century: For several decades following its initial synthesis, trans-1,2-
cyclohexanediamine remained a relatively obscure compound. Its potential as a chiral

building block was not immediately recognized, and it was primarily of interest for its

stereochemical properties.

1.2. The Rise of Asymmetric Catalysis and the "Chiral Pool"

The latter half of the 20th century witnessed the dawn of asymmetric catalysis, a field dedicated

to the synthesis of single enantiomers of chiral molecules. Early pioneers like William S.

Knowles and Henri B. Kagan demonstrated the power of chiral ligands in guiding the

stereochemical outcome of metal-catalyzed reactions.[3][4][5] This era saw the exploration of

the "chiral pool," readily available, enantiomerically pure natural products that could be used as

starting materials for the synthesis of chiral ligands.

1.3. Emergence as a Chiral Auxiliary and Ligand

1980s: The unique properties of trans-1,2-cyclohexanediamine, particularly its C2-

symmetry and conformational rigidity, began to attract attention. One of the first successful

applications of enantiomerically pure trans-1,2-cyclohexanediamine was as a chiral

auxiliary in the synthesis of cyclic phosphoric acid amides (phosphonamides). These chiral

phosphonamides were used for the direct asymmetric olefination of achiral cycloalkanones

with significant enantio- and diastereoselectivity.

1990s - The Breakthroughs of Jacobsen and Noyori: The true potential of trans-1,2-
cyclohexanediamine was fully unleashed in the early 1990s with the groundbreaking work

of Eric Jacobsen and Ryoji Noyori.

Jacobsen's Epoxidation: Jacobsen and his group developed manganese-salen complexes

incorporating a trans-1,2-cyclohexanediamine backbone.[6] These "Jacobsen's
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catalysts" proved to be highly effective for the enantioselective epoxidation of

unfunctionalized olefins, a previously challenging transformation.[6]

Noyori's Asymmetric Hydrogenation: Noyori's group developed ruthenium catalysts

containing a trans-1,2-cyclohexanediamine derivative in combination with a chiral

diphosphine ligand (e.g., BINAP). These catalysts demonstrated exceptional efficiency

and enantioselectivity in the asymmetric hydrogenation of ketones and other unsaturated

compounds.

The remarkable success of these catalyst systems firmly established trans-1,2-
cyclohexanediamine as a "privileged" chiral scaffold in asymmetric catalysis.

Synthesis and Resolution: Accessing the Chiral
Building Block
The practical utility of trans-1,2-cyclohexanediamine in asymmetric catalysis hinges on the

efficient synthesis of the racemic mixture and its subsequent resolution into enantiomerically

pure forms.

2.1. Synthesis of Racemic trans-1,2-Cyclohexanediamine

A common and industrially viable method for the synthesis of a mixture of cis- and trans-1,2-
cyclohexanediamine is the hydrogenation of o-phenylenediamine.[7] This process typically

yields a mixture of stereoisomers.

2.2. Resolution of Enantiomers

The separation of the racemic trans-isomer into its (1R,2R) and (1S,2S) enantiomers is a

critical step. The most widely used method is classical resolution using a chiral resolving agent,

most commonly tartaric acid.[7] The principle relies on the formation of diastereomeric salts

with different solubilities, allowing for their separation by fractional crystallization.
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Resolution of (±)-trans-1,2-Cyclohexanediamine
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Figure 1: Logical workflow for the resolution of racemic trans-1,2-cyclohexanediamine using

tartaric acid.

Core Catalytic Applications: A Survey of Key
Transformations
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The versatility of the trans-1,2-cyclohexanediamine scaffold is evident in the wide array of

asymmetric transformations it has been successfully applied to.

3.1. Jacobsen-Katsuki Epoxidation

This reaction stands as a landmark achievement in asymmetric catalysis. The chiral

manganese(III)-salen complex derived from trans-1,2-cyclohexanediamine catalyzes the

epoxidation of a broad range of prochiral olefins with high enantioselectivity.

Jacobsen-Katsuki Epoxidation Catalytic Cycle

Mn(III)-salen (Precatalyst)

Mn(V)=O (Active Catalyst)

Oxidation

Spent Oxidant

Epoxide

Oxygen Transfer

Olefin

Product Release & Catalyst Regeneration

Stoichiometric Oxidant
(e.g., NaOCl)

Click to download full resolution via product page

Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Table 1: Representative Data for Jacobsen-Katsuki Epoxidation
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Olefin Oxidant
Catalyst
Loading
(mol%)

Temperatur
e (°C)

ee (%) Yield (%)

(Z)-1-

Phenylpropen

e

m-CPBA 4 -78 92 84

Indene NaOCl 5 0 88 85

2,2-

Dimethylchro

mene

NaOCl 0.5 25 97 91

3.2. Noyori Asymmetric Hydrogenation

The ruthenium(II) complexes of trans-1,2-diamines and chiral diphosphines are highly efficient

catalysts for the asymmetric hydrogenation of ketones, β-keto esters, and other unsaturated

substrates.

Table 2: Representative Data for Noyori Asymmetric Hydrogenation of Ketones

Ketone
Catalyst
System

Substrate/Cata
lyst Ratio

Pressure (atm
H₂)

ee (%)

Acetophenone

RuCl₂(S,S)-

TsDACH(S)-

BINAP

1000 8 >99

1-Tetralone
RuCl₂(R,R)-

DACH(R)-BINAP
2000 10 98

Benzil
RuCl₂(S,S)-

DACH(S)-BINAP
500 5 99

3.3. Other Important Catalytic Applications

The utility of trans-1,2-cyclohexanediamine extends beyond these two seminal reactions. Its

derivatives have been employed as ligands or organocatalysts in a variety of other asymmetric
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transformations, including:

Diels-Alder Reactions: Chiral Lewis acid catalysts incorporating trans-1,2-
cyclohexanediamine derivatives have been used to catalyze enantioselective Diels-Alder

cycloadditions.

Michael Additions: Organocatalysts derived from trans-1,2-cyclohexanediamine, such as

thiourea-based catalysts, effectively promote asymmetric Michael additions.

Cyanohydrin Synthesis: Chiral Lewis acid complexes have been utilized for the

enantioselective addition of cyanide to aldehydes.

Aziridination Reactions: Salen-type complexes have also been adapted for the asymmetric

aziridination of olefins.

Experimental Protocols: Key Methodologies
4.1. Resolution of (±)-trans-1,2-Cyclohexanediamine

This procedure is adapted from the literature and provides a reliable method for obtaining

enantiomerically enriched trans-1,2-cyclohexanediamine.

Materials:

(±)-trans-1,2-Cyclohexanediamine

L-(+)-Tartaric acid

Deionized water

Methanol

Sodium hydroxide (NaOH)

Diethyl ether

Procedure:
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Dissolve L-(+)-tartaric acid (1.0 equivalent) in a minimal amount of hot deionized water.

To the hot solution, add (±)-trans-1,2-cyclohexanediamine (2.0 equivalents) slowly with

stirring.

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath

to induce crystallization of the diastereomeric salt.

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold

water, followed by cold methanol. This solid is the less soluble (1R,2R)-diammonium

tartrate salt.

To isolate the free diamine, dissolve the salt in a minimal amount of water and add a

concentrated solution of NaOH until the solution is strongly basic.

Extract the liberated (1R,2R)-trans-1,2-cyclohexanediamine with diethyl ether.

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure to yield the enantiomerically enriched diamine.

The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with

a chiral reagent followed by NMR analysis.

4.2. Synthesis of a Jacobsen-type Salen Ligand

Materials:

(1R,2R)-trans-1,2-Cyclohexanediamine

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Ethanol

Procedure:

Dissolve (1R,2R)-trans-1,2-cyclohexanediamine (1.0 equivalent) in absolute ethanol.

Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equivalents) to the solution.
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Heat the mixture to reflux for 1-2 hours. A yellow precipitate of the Schiff base ligand will

form.

Cool the mixture to room temperature and collect the solid product by vacuum filtration.

Wash the solid with cold ethanol and dry under vacuum.

4.3. Preparation of Jacobsen's Catalyst

Materials:

(R,R)-Salen ligand (from the previous step)

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

Ethanol

Toluene

Lithium chloride (LiCl)

Procedure:

Suspend the (R,R)-salen ligand (1.0 equivalent) in ethanol.

Add a solution of Mn(OAc)₂·4H₂O (1.0 equivalent) in water to the suspension.

Heat the mixture to reflux for 1 hour. The color will change to a dark brown.

Add a saturated aqueous solution of LiCl.

Cool the mixture and collect the brown solid by vacuum filtration.

Wash the solid with water and dry under vacuum to yield the manganese(III)-salen

chloride complex.

Conclusion and Future Outlook
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From its humble beginnings as a product of a classical organic reaction, trans-1,2-
cyclohexanediamine has risen to become an indispensable tool in the arsenal of the synthetic

chemist. Its rigid, C2-symmetric framework has provided the ideal platform for the design of a

multitude of highly effective chiral catalysts and auxiliaries. The pioneering work of Jacobsen

and Noyori, in particular, showcased its immense potential and paved the way for countless

other applications.

The story of trans-1,2-cyclohexanediamine is a testament to the power of fundamental

research and the often-unforeseen applications of seemingly simple molecules. As the demand

for enantiomerically pure compounds continues to grow, particularly in the life sciences, the

legacy of this remarkable diamine is certain to endure, and its derivatives will undoubtedly

continue to play a pivotal role in the development of new and innovative catalytic systems for

years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alfa-chemistry.com [alfa-chemistry.com]

2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

3. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

4. Henri B. Kagan - Wikipedia [en.wikipedia.org]

5. pnas.org [pnas.org]

6. scbt.com [scbt.com]

7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [The Backbone of Asymmetric Catalysis: A Technical
Guide to trans-1,2-Cyclohexanediamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120178#discovery-and-history-of-trans-1-2-
cyclohexanediamine-in-catalysis]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b120178?utm_src=pdf-body
https://www.benchchem.com/product/b120178?utm_src=pdf-body
https://www.benchchem.com/product/b120178?utm_src=pdf-body
https://www.benchchem.com/product/b120178?utm_src=pdf-custom-synthesis
https://www.alfa-chemistry.com/resources/curtius-rearrangement.html
https://en.wikipedia.org/wiki/Curtius_rearrangement
https://en.wikipedia.org/wiki/C2-Symmetric_ligands
https://en.wikipedia.org/wiki/Henri_B._Kagan
https://www.pnas.org/doi/10.1073/pnas.0307152101
https://www.scbt.com/p/plus-minus-trans-1-2-diaminocyclohexane-1121-22-8
https://en.wikipedia.org/wiki/Trans-1,2-Diaminocyclohexane
https://www.benchchem.com/product/b120178#discovery-and-history-of-trans-1-2-cyclohexanediamine-in-catalysis
https://www.benchchem.com/product/b120178#discovery-and-history-of-trans-1-2-cyclohexanediamine-in-catalysis
https://www.benchchem.com/product/b120178#discovery-and-history-of-trans-1-2-cyclohexanediamine-in-catalysis
https://www.benchchem.com/product/b120178#discovery-and-history-of-trans-1-2-cyclohexanediamine-in-catalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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